N-Methanesulfonyl-D-phenylalanine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H13NO4S |
|---|---|
Molecular Weight |
243.28 g/mol |
IUPAC Name |
(2R)-2-(methanesulfonamido)-3-phenylpropanoic acid |
InChI |
InChI=1S/C10H13NO4S/c1-16(14,15)11-9(10(12)13)7-8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3,(H,12,13)/t9-/m1/s1 |
InChI Key |
FSCKXSDDVQQISQ-SECBINFHSA-N |
Isomeric SMILES |
CS(=O)(=O)N[C@H](CC1=CC=CC=C1)C(=O)O |
Canonical SMILES |
CS(=O)(=O)NC(CC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for N Methanesulfonyl D Phenylalanine and Its Analogs
Classical Approaches to Sulfonamide Formation
The formation of a sulfonamide bond is a cornerstone of organic synthesis. Classical methods have been refined over time to improve efficiency, yield, and purity.
The reaction of an amine with methanesulfonyl chloride (MsCl) is a fundamental and widely used method for the synthesis of methanesulfonamides. nih.govyoutube.com This reaction is a form of N-protection, where the sulfonamide group "tames" the basicity of the amine nitrogen through electron delocalization. youtube.com The process involves the nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. youtube.com
This method is not only used for creating the N-methanesulfonyl group but can also be employed to facilitate the formation of amide bonds. In this context, methanesulfonyl chloride acts as an activating agent for carboxylic acids, enabling their coupling with amines. organic-chemistry.orgresearchgate.net The proposed mechanism involves the formation of a highly activated mixed anhydride (B1165640) species, which is then susceptible to nucleophilic attack by the amine. researchgate.net This approach has proven effective for coupling a range of carboxylic acids with amines, including electron-deficient ones. researchgate.net
A key advantage of using methanesulfonyl chloride is its ability to promote reactions under mild conditions, which helps in preserving the integrity of sensitive functional groups within the reacting molecules. organic-chemistry.org
Achieving high yields and maintaining stereochemical integrity are paramount in the synthesis of chiral compounds like N-methanesulfonyl-D-phenylalanine. The activation of the carboxylic acid group in phenylalanine introduces a significant risk of racemization at the α-carbon, especially under basic conditions. nih.gov
Optimization studies have revealed that the choice of solvent and base plays a crucial role. For instance, in the methanesulfonyl chloride-mediated coupling of N-Cbz-protected amino acids with arylamines, the use of N-methylimidazole (MeIm) as the base and dichloromethane (B109758) (DCM) as the solvent was found to significantly enhance yields. organic-chemistry.org Chiral High-Performance Liquid Chromatography (HPLC) analysis of the products from these optimized conditions confirmed that the enantiomeric excess was maintained above 99.5%, indicating that no significant racemization occurred. organic-chemistry.org
Similarly, in the synthesis of phenylalanine amides, the T3P (n-propanephosphonic acid anhydride) coupling method was adapted to minimize racemization. nih.gov It was found that conducting the reaction in a mixture of ethyl acetate (B1210297) (EtOAc) and pyridine (B92270) at 0°C provided the lowest degree of racemization. nih.gov The selection of appropriate coupling reagents and reaction conditions is therefore a critical step in ensuring both high yield and the desired stereoselectivity of the final product.
A variety of coupling reagents and bases are utilized in sulfonamide and amide bond formation, each with its own set of advantages and limitations.
Coupling Reagents:
Methanesulfonyl Chloride (MsCl): As discussed, MsCl is effective for activating carboxylic acids. organic-chemistry.orgresearchgate.net It is particularly useful when other coupling agents prove inefficient, especially with electron-deficient amines. researchgate.net
Dicyclohexylcarbodiimide (DCC): DCC is a classic peptide coupling reagent that works by activating the carboxylic acid to form a good leaving group, facilitating the subsequent attack by an amine. youtube.com
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): HATU is a highly efficient coupling reagent that creates an active ester from the carboxylic acid, promoting amide bond formation. youtube.com
T3P (n-Propanephosphonic acid anhydride): T3P is favored for its ability to mediate couplings with a low risk of racemization, and its water-soluble byproducts simplify the purification process. nih.gov
Bases:
Pyridine: Often used as a base to neutralize the HCl generated during reactions with sulfonyl chlorides. youtube.com Its use in combination with ethyl acetate at low temperatures has been shown to minimize racemization. nih.gov
N-Methylimidazole (MeIm): Demonstrated to be a highly effective base in MsCl-mediated couplings, leading to high yields without significant racemization. organic-chemistry.org
Diisopropylethylamine (DIPEA): A non-nucleophilic base commonly used in conjunction with coupling reagents like HATU to deprotonate the carboxylic acid. youtube.com
Triethylamine (B128534) (TEA): Another common base used in sulfonylation reactions. nih.gov
2,6-Lutidine: Found to give improved results over triethylamine when protecting anilines. nih.gov
The following table summarizes the performance of different coupling agents in a specific context:
| Coupling Reagent | Yield (%) |
| HATU/DIPEA | 40 |
| PyBOP/DIPEA | 35 |
| HBTU/DIPEA | 45 |
| MsCl/NMI | 72 |
| Table based on data for the synthesis of a pyrazine (B50134) carboxamide, highlighting the effectiveness of the MsCl/NMI system. researchgate.net |
Enantioselective Synthesis and Chiral Resolution Techniques
The synthesis of enantiomerically pure this compound relies on methods that can selectively produce or isolate the desired D-enantiomer.
Dynamic kinetic resolution (DKR) is a powerful strategy for converting a racemate into a single enantiomer in theoretically 100% yield. For the synthesis of D-phenylalanine derivatives, a novel one-pot approach has been developed. nih.gov This method combines the amination of inexpensive cinnamic acids using a Phenylalanine Ammonia (B1221849) Lyase (PAL) with a chemoenzymatic deracemization process. nih.gov
The deracemization part of the cascade involves the stereoselective oxidation of the D-amino acid by a D-amino acid oxidase (DAAO), which produces an imino acid. nih.gov This imino acid is then non-selectively reduced back to the racemic amino acid, allowing the cycle to continue until the L-enantiomer is consumed and a high yield of the D-enantiomer is achieved. nih.gov A high-throughput screening method was also developed to identify PAL variants with enhanced activity for the formation of non-natural D-phenylalanines, further improving the yield and enantiomeric excess of the D-configured product. nih.gov
Asymmetric synthesis aims to create a chiral center with a specific stereochemistry. Several routes have been explored for the synthesis of sulfonamide-substituted phenylalanine derivatives.
One approach involves the stereoretentive synthesis of α-chiral secondary sulfonamides. organic-chemistry.org This method starts with stereochemically pure sulfinates, which are then subjected to electrophilic amination. This process allows for the formation of the sulfonamide bond while preserving the stereochemistry at the α-carbon. organic-chemistry.org
Another strategy is the nickel-catalyzed enantioselective reductive sulfonamidation of ketones. acs.org While this provides a general route to chiral sulfonamides, its direct application to the synthesis of this compound would depend on the availability of the corresponding keto-acid precursor.
These asymmetric routes are crucial for accessing enantiomerically pure building blocks for various applications, including the development of novel pharmaceuticals and chiral catalysts.
Control of Racemization in Synthetic Pathways of Phenylalanine Amides
Racemization in the synthesis of phenylalanine amides is a critical issue that can compromise the biological activity and purity of the final product. The primary step at risk for racemization is the activation of the carboxylic acid group of the N-protected phenylalanine, which increases the acidity of the α-proton. This makes the proton susceptible to abstraction under basic conditions, leading to a loss of stereochemical integrity through the formation of a planar enolate or an oxazolone (B7731731) intermediate.
A key mechanism for racemization involves the formation of a 5(4H)-oxazolone intermediate. This occurs when the carboxyl group of an N-acyl amino acid is activated. The α-proton of this intermediate is acidic and can be easily removed by a base, leading to a chiral center's loss of configuration. Phenylalanine and its derivatives are known to be susceptible to this type of racemization, especially when strong bases or high temperatures are employed during the coupling step.
To mitigate racemization, several strategies have been developed. One effective approach involves the use of specific coupling reagents and additives that can suppress the formation of the oxazolone intermediate or reduce its rate of racemization. For instance, the addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivatives (HOAt) is a common practice. These additives react with the activated amino acid to form an active ester that is less prone to racemization than other activated species.
A particularly relevant and convenient method for the synthesis of amino acid arylamides without significant racemization involves the use of methanesulfonyl chloride (MsCl) in the presence of N-methylimidazole (MeIm). In a study by Mao et al. (2011), N-Cbz-protected amino acids were reacted with various aryl amines using this system. organic-chemistry.org The reaction proceeds under mild conditions and provides the corresponding arylamides in high yields. organic-chemistry.org Chiral HPLC analysis confirmed that the enantiomeric excess was maintained above 99.5%, indicating that this method effectively prevents racemization. organic-chemistry.org This approach is advantageous as it avoids the use of hazardous or expensive coupling reagents and is suitable for a wide range of substrates, including sterically hindered amino acids and weakly nucleophilic arylamines. organic-chemistry.org
The choice of base is also crucial. Sterically hindered, non-nucleophilic bases are preferred to minimize proton abstraction from the α-carbon. The study by Mao et al. highlighted the effectiveness of N-methylimidazole in this regard. organic-chemistry.org The reaction conditions for this racemization-free synthesis are summarized in the table below.
| Parameter | Condition |
| Activating Agent | Methanesulfonyl Chloride (MsCl) |
| Base | N-Methylimidazole (MeIm) |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Temperature | Mild (e.g., room temperature) |
| Racemization | Not significant (<0.5% epimerization) |
| Data sourced from a study on the synthesis of amino acid arylamides. organic-chemistry.org |
Derivatization Strategies for Expanding Molecular Complexity
This compound serves as a versatile scaffold for the synthesis of more complex molecules with potential applications in various fields of chemical and biological research. Derivatization strategies focus on incorporating this modified amino acid into larger structures or further functionalizing it to create novel research tools.
Incorporation into Peptide and Peptidomimetic Scaffolds
The incorporation of this compound into peptide chains is a key strategy for creating novel peptidomimetics. The methanesulfonyl group alters the chemical properties of the N-terminus, potentially influencing the peptide's conformation, stability against enzymatic degradation, and binding affinity to biological targets.
The synthesis of peptides containing this moiety can be achieved using standard solid-phase peptide synthesis (SPPS) or solution-phase methods. nih.govyoutube.com The critical step is the coupling of the this compound unit to another amino acid or a growing peptide chain. The method described by Mao et al. (2011), using methanesulfonyl chloride and N-methylimidazole for amide bond formation, is directly applicable here, providing a racemization-free route to couple the N-sulfonylated amino acid. organic-chemistry.org
For example, a protected form of a related compound, L-4-[sulfono(difluoromethyl)]phenylalanine, has been successfully synthesized and incorporated into a peptide using solid-phase techniques, demonstrating the feasibility of integrating such sulfonyl-containing amino acids into peptide backbones. nih.gov The general process for incorporating this compound would involve the following steps:
Protection of the carboxyl group of this compound.
Coupling of the protected this compound to the N-terminus of a resin-bound peptide using a suitable coupling agent.
Deprotection and subsequent coupling of the next amino acid in the sequence.
The resulting peptides can be used to study structure-activity relationships and to develop new therapeutic leads or biological probes.
Synthesis of Functionalized Phenylalanine Derivatives for Research Applications
Further functionalization of this compound can lead to a diverse range of derivatives for specific research purposes. A study on the synthesis of novel phenylalanine carboxamide derivatives bearing sulfonamide functionality illustrates such a strategy. researchgate.net In this work, ((4-nitrophenyl)sulfonyl)phenylalanine was used as an intermediate, which was then coupled with various cyclic amines to generate a library of carboxamide derivatives. researchgate.net A similar approach could be applied starting with this compound.
The general synthetic scheme would involve:
Activation of the carboxylic acid of this compound.
Reaction with a diverse set of amines or other nucleophiles to create a library of amide or ester derivatives.
These functionalized derivatives can be designed as enzyme inhibitors, molecular probes, or building blocks for supramolecular chemistry. For instance, the introduction of different functional groups on the phenyl ring or at the carboxyl terminus can modulate the compound's physicochemical properties and biological activity.
| Derivative Type | Synthetic Approach | Potential Application |
| Carboxamides | Coupling with various primary/secondary amines | Enzyme inhibitors, peptidomimetics |
| Esters | Esterification with various alcohols | Prodrugs, analytical standards |
| Ring-Substituted Analogs | Starting from substituted D-phenylalanine | Structure-activity relationship studies |
| This table outlines potential derivatization strategies and their applications. |
Chemoenzymatic and Biocatalytic Approaches in Derivative Synthesis
Chemoenzymatic and biocatalytic methods offer powerful and sustainable alternatives for the synthesis of this compound derivatives. These approaches leverage the high stereoselectivity of enzymes to produce chiral building blocks or to perform specific transformations on the molecule.
The synthesis can be approached in two main ways:
Enzymatic synthesis of the D-phenylalanine core: Enzymes such as phenylalanine ammonia lyases (PALs) or D-amino acid dehydrogenases can be used to produce D-phenylalanine or its derivatives from achiral precursors. nih.govnih.gov For example, a one-pot cascade using a PAL for amination coupled with a chemoenzymatic deracemization process has been developed to synthesize substituted D-phenylalanines from inexpensive cinnamic acids with high yield and excellent optical purity. nih.gov The resulting D-phenylalanine can then be chemically modified with methanesulfonyl chloride to yield the target compound.
Enzymatic modification of this compound: While less common for N-sulfonylated amino acids, enzymes could potentially be used to modify the parent compound. For example, hydrolases like lipases or proteases, which are used in chemoenzymatic peptide synthesis, could in principle catalyze the formation of amide or ester bonds, though their compatibility with N-sulfonylated substrates would need to be evaluated. mdpi.com
Recent advances have also demonstrated the use of engineered enzymes for the synthesis of various non-canonical amino acids. nih.govwisc.edu For instance, engineered transaminases have been shown to produce a range of branched phenylalanine derivatives. nih.gov Such biocatalytic systems could be adapted to produce precursors for this compound, offering a green and efficient synthetic route.
| Enzymatic Method | Description | Product |
| Phenylalanine Ammonia Lyase (PAL) Cascade | One-pot amination and deracemization of cinnamic acids. nih.gov | Substituted D-phenylalanines |
| D-Amino Acid Dehydrogenase (DAAD) | Stereoselective reductive amination of α-keto acids. nih.gov | D-phenylalanine and derivatives |
| Transaminase (ATA) | Asymmetric synthesis from keto-acid precursors. nih.gov | Branched phenylalanine derivatives |
| This table summarizes enzymatic methods applicable to the synthesis of the D-phenylalanine scaffold. |
Advanced Spectroscopic and Analytical Characterization in Research Contexts
High-Resolution Structural Elucidation Techniques
High-resolution techniques provide definitive information on the atomic connectivity and spatial arrangement of N-Methanesulfonyl-D-phenylalanine, which are fundamental to understanding its chemical properties and potential biological interactions.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the solution-state conformation and connectivity of this compound. By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects, researchers can piece together a detailed picture of the molecule's structure.
In studies of phenylalanine derivatives, ¹H and ¹³C NMR spectra provide key insights. researchgate.net For the phenylalanine moiety, the aromatic protons typically appear in the range of δ 7.2-7.4 ppm. The α-proton (Hα) and the two β-protons (Hβ) of the amino acid backbone give rise to characteristic signals whose coupling constants (³J(Hα,Hβ)) are dependent on the dihedral angle, thus providing information about the side-chain rotamer populations. nih.gov The conformation of the side chain in phenylalanine residues is often described in terms of the populations of different rotamers. nih.gov
Solvent polarity can significantly influence the observed conformation. nih.govnih.gov For instance, in weakly polar solvents, certain rotamers may be favored due to intramolecular interactions, whereas in polar solvents, intermolecular interactions with the solvent can alter the conformational equilibrium. nih.gov Two-dimensional NMR techniques, such as NOESY, can further substantiate conformational findings by detecting through-space proximities between protons. nih.gov
Table 1: Representative ¹H NMR Data for Phenylalanine Derivatives
| Proton | Typical Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Conformational Significance |
|---|---|---|---|---|
| Aromatic | 7.2-7.4 | m | - | Confirms phenyl group presence |
| Hα | 4.0-4.5 | dd | ³J(Hα,Hβ) | Dihedral angle and backbone conformation |
| Hβ | 2.8-3.2 | m | ²J(Hβ,H'β), ³J(Hα,Hβ) | Side-chain rotamer populations |
| NH | Varies | d | ³J(NH,Hα) | Backbone conformation |
Note: Specific chemical shifts and coupling constants for this compound can vary based on solvent and experimental conditions.
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound with high accuracy. researchgate.net When coupled with tandem mass spectrometry (MS/MS), it provides invaluable information about the molecule's structure through controlled fragmentation. researchgate.netnih.gov
In a typical MS experiment, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured. For this compound (C₁₀H₁₃NO₄S), the expected exact mass can be calculated and compared to the experimental value to confirm its identity.
MS/MS experiments involve selecting the molecular ion and subjecting it to further fragmentation. The resulting fragment ions are then analyzed to build a fragmentation pattern, which acts as a structural fingerprint. Common fragmentation pathways for phenylalanine derivatives include the loss of the carboxyl group, cleavage of the Cα-Cβ bond, and fragmentation of the phenyl ring. researchgate.net The presence of the methanesulfonyl group would introduce unique fragmentation patterns, such as the loss of SO₂ or CH₃SO₂.
Table 2: Predicted Key Fragmentation Ions for this compound in MS/MS
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Structural Interpretation |
|---|---|---|---|
| [M+H]⁺ | [M+H - H₂O]⁺ | 18.01 | Loss of water |
| [M+H]⁺ | [M+H - COOH]⁺ | 45.00 | Loss of the carboxylic acid group |
| [M+H]⁺ | [M+H - SO₂]⁺ | 63.96 | Loss of sulfur dioxide |
| [M+H]⁺ | [M+H - CH₃SO₂]⁺ | 79.00 | Loss of the methanesulfonyl radical |
Note: The observed fragments and their relative intensities can depend on the ionization method and collision energy used.
X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule, including its absolute configuration. researchgate.netnih.gov This technique requires a single crystal of the compound, which, when irradiated with X-rays, produces a diffraction pattern. ed.ac.uk Analysis of this pattern allows for the calculation of the electron density distribution within the crystal, revealing the precise positions of each atom.
For chiral molecules like this compound, X-ray crystallography can distinguish between the D- and L-enantiomers by analyzing anomalous scattering effects. researchgate.netmit.edu The Flack parameter, derived from the diffraction data, is a key indicator of the absolute structure; a value close to 0 confirms the correct enantiomer has been modeled. researchgate.neted.ac.uk
In cases where growing crystals of sufficient size for conventional X-ray diffraction is challenging, Microcrystal Electron Diffraction (MicroED) has emerged as a powerful alternative. nih.govresearchgate.net MicroED can determine the structure from nanocrystals, which are often much easier to obtain. researchgate.net The absolute configuration can be determined using MicroED by co-crystallizing the analyte with a chiral reference compound of known absolute stereochemistry. nih.govresearchgate.net
Chiroptical Spectroscopy for Enantiomeric Purity and Molecular Conformation
Chiroptical spectroscopic techniques are essential for confirming the enantiomeric purity and investigating the conformational properties of chiral molecules like this compound in solution.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. researchgate.net This technique provides a unique spectral signature for each enantiomer. The CD spectrum of D-phenylalanine will be a mirror image of the spectrum of L-phenylalanine. researchgate.net Therefore, CD spectroscopy can be used to confirm the "D" configuration of this compound.
Optical rotation is the measurement of the rotation of the plane of polarized light as it passes through a solution of a chiral compound. researchgate.net This is a fundamental property of enantiomers, with each enantiomer rotating the light by an equal amount but in opposite directions. The specific rotation, [α], is a standardized measure of this property.
For this compound, a measurement of the optical rotation can be used to determine the enantiomeric excess (ee) of a sample, which is a measure of its purity. A pure sample of the D-enantiomer will exhibit a specific rotation that is equal in magnitude but opposite in sign to that of the pure L-enantiomer. Any deviation from the expected value for the pure enantiomer indicates the presence of the other enantiomer. The relationship between optical rotation and concentration is generally linear, particularly at lower concentrations. researchgate.net
Chromatographic Method Development for Research Purity and Enantiomeric Excess Determination
Chromatographic techniques are central to the quality control and characterization of N-sulfonylated amino acids like this compound. The development of robust methods is essential for separating the target compound from any starting materials, byproducts, and, most importantly, its corresponding L-enantiomer.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of non-volatile compounds and is the premier method for determining the enantiomeric purity of chiral molecules. The demand for stereoselective separation techniques has surged due to the recognition that enantiomers can have vastly different biological and pharmacological effects. hplc.eu For this compound, enantiomeric excess is a critical quality attribute. This is achieved by using a chiral stationary phase (CSP), which interacts differently with the D- and L-enantiomers, leading to their separation.
The separation principle of CSPs involves the formation of transient diastereomeric complexes between the chiral selector of the stationary phase and the enantiomers of the analyte. The stability of these complexes differs, causing one enantiomer to be retained on the column longer than the other, resulting in two distinct peaks in the chromatogram.
Several types of CSPs are effective for the separation of amino acids and their derivatives:
Macrocyclic Glycopeptide-Based CSPs: Phases like teicoplanin (e.g., Astec CHIROBIOTIC T) are particularly successful for resolving underivatized amino acids and their derivatives. sigmaaldrich.com They possess ionic groups and are compatible with a wide range of mobile phases, including aqueous-organic mixtures, making them ideal for polar and ionic compounds. sigmaaldrich.com For many amino acids on these columns, the D-enantiomer is more strongly retained than the L-enantiomer. sigmaaldrich.com Enantioseparations with resolution values greater than 1.5 have been achieved for phenylalanine using teicoplanin-based stationary phases. researchgate.net
Pirkle-Type CSPs: These phases, such as those based on (R)- or (S)-N-(3,5-Dinitrobenzoyl)phenylglycine, are π-acceptor CSPs. hplc.eu They are covalently bonded to silica (B1680970), providing excellent durability, and can be used in both normal-phase and reversed-phase modes. hplc.eu They are effective for resolving compounds with π-basic groups, like the aromatic ring in phenylalanine.
Polysaccharide-Based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) coated on a silica support are widely used. While resolving underivatized amino acids can be challenging due to their zwitterionic nature, derivatization of the amino or carboxyl group can significantly improve separation. sigmaaldrich.com For N-protected amino acids, such as N-Fluorenylmethyloxycarbonyl (FMOC) derivatives, baseline resolution can be achieved on polysaccharide-based CSPs in under 25 minutes using reversed-phase conditions. phenomenex.com
Ligand-Exchange Chromatography (LEC): This method involves adding a chiral ligand, often a complex of an amino acid like L-histidine with a metal ion such as copper(II), to the mobile phase. researchgate.net The enantiomers of the analyte form diastereomeric ternary complexes with the chiral ligand and metal ion, which are then separated on a conventional achiral reversed-phase column (e.g., C18). researchgate.net
In many cases, pre-column derivatization is employed to enhance separation and detection. nih.gov Derivatization can block the polar functional groups, improving peak shape and resolution. sigmaaldrich.com Common derivatizing agents for amino acids include o-phthalaldehyde (B127526) (OPA) combined with a chiral thiol, or reagents like Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), also known as Marfey's reagent. nih.govresearchgate.net
| Chiral Stationary Phase (CSP) / Method | Mobile Phase | Detection | Analyte | Key Findings & Reference |
|---|---|---|---|---|
| Teicoplanin-based (Astec CHIROBIOTIC T) | Methanol/Water or Acetonitrile/Water mixtures | LC-MS | Underivatized Phenylalanine | Offers good enantioselectivity for underivatized amino acids. Retention often exhibits a U-shaped profile with varying organic modifier concentration. sigmaaldrich.com |
| Ristocetin-based | Acetonitrile/Water (75/25, v/v) | UV | Phenylalanine | Achieved a high resolution value of 2.75 at 23 °C. researchgate.net |
| Crownpak CR(+) | Perchloric acid solution (pH 2.0) | UV | Melphalan (a phenylalanine derivative) | Baseline resolution of D- and L-enantiomers achieved in a validated method. researchgate.net |
| Ligand Exchange (C18 column) | Aqueous ammonium (B1175870) acetate (B1210297) buffer (pH 7) with CuSO4, L-Histidine, and organic modifiers (ACN, alcohols) | UV | Dansyl-Phenylalanine | Excellent separation of D,L-couples was obtained in less than 15 minutes. researchgate.net |
| (R)-N-(3,5-Dinitrobenzoyl)phenylglycine (Pirkle-type) | Hexane/Ethanol (70/30) | UV at 254 nm | Compounds with π-basic groups | Effective for a wide variety of compounds; compatible with normal-phase and reversed-phase modes. hplc.eu |
| Lux Cellulose-1 (Polysaccharide-based) | Acetonitrile/Water with 0.1% Formic Acid | UV | N-FMOC Phenylalanine | Baseline resolution of enantiomers achieved in under 25 minutes in isocratic conditions. phenomenex.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Hydrolyzed Products
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific analytical technique used for separating and identifying volatile and thermally stable compounds. This compound itself is not sufficiently volatile for direct GC-MS analysis. Therefore, its analysis via GC-MS requires a two-step process: hydrolysis followed by derivatization.
First, the N-methanesulfonyl group is cleaved from the D-phenylalanine backbone through chemical hydrolysis (e.g., acid hydrolysis). This process yields the parent amino acid, D-phenylalanine. The resulting D-phenylalanine is then chemically modified in a second step, known as derivatization, to increase its volatility and thermal stability for gas-phase analysis. nih.gov This derivatization typically targets the amine and carboxylic acid functional groups.
Common derivatization strategies for amino acids include:
Esterification followed by Acylation: The carboxylic acid group is first esterified (e.g., with methanolic HCl to form a methyl ester), and the amine group is then acylated using reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA). nih.govnih.gov
Silylation: Both the amine and carboxylic acid groups are converted into their trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers/esters using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). nist.gov
Once derivatized, the sample is injected into the GC-MS system. The components are separated based on their boiling points and interactions with the GC column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized (commonly by electron ionization, EI), fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification of the derivatized D-phenylalanine by comparing it to a spectral library (e.g., NIST). nist.govfrontiersin.orgnist.gov This method is particularly useful for confirming the identity of the amino acid backbone after synthesis or hydrolysis. nih.gov
| Hydrolyzed Product | Derivatization Reagent(s) | Resulting Derivative | Ionization Mode | Key Findings & Reference |
|---|---|---|---|---|
| D-Phenylalanine | Heptafluorobutyric anhydride (HFBA) | N-Heptafluorobutyryl derivative | Electron Ionization (EI) | Used for measuring d5-phenylalanine enrichment in protein hydrolysates. nih.gov |
| D-Phenylalanine | 1. Methanolic HCl 2. Pentafluoropropionic anhydride (PFPA) | Methyl ester-pentafluoropropionyl (Me-PFP) derivative | Negative-Ion Chemical Ionization (NICI) | Developed for the simultaneous measurement of various amino acids and their metabolites in biological samples. nih.gov |
| D-Phenylalanine | N,O-Bis(tert-butyldimethylsilyl)acetamide (MTBSTFA) | N,O-bis-TBDMS derivative | Electron Ionization (EI) | Creates a stable derivative with characteristic mass fragments for identification. nist.gov |
| D-Phenylalanine | Ethyl chloroformate (ECF) | N(O,S)-ethoxycarbonyl ethyl ester | Not specified | A rapid derivatization method for amino acid analysis in various matrices. |
Thin-Layer Chromatography (TLC) for Reaction Monitoring in Research
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that is invaluable for monitoring the progress of chemical reactions in a research laboratory. nih.gov In the synthesis of this compound from D-phenylalanine and methanesulfonyl chloride, TLC can be used to quickly assess the consumption of the starting materials and the formation of the desired product.
The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent material. scirp.org The most common stationary phase for amino acid analysis is silica gel, although cellulose plates can also provide good separation. reachdevices.comyoutube.com
The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent system (mobile phase). The mobile phase travels up the plate by capillary action, and the components of the spotted mixture move at different rates depending on their polarity and affinity for the stationary and mobile phases. For amino acids and their derivatives, a common mobile phase is a mixture of n-butanol, acetic acid, and water. reachdevices.com
After the solvent front has moved a sufficient distance, the plate is removed, dried, and visualized. Since amino acids and their N-sulfonylated derivatives are typically not colored, a visualization agent is required. The most common reagent for amino acids is ninhydrin, which reacts with primary and secondary amines to produce a characteristic purple or yellow spot. scirp.orgyoutube.com By comparing the spots of the reaction mixture to spots of the starting materials (e.g., D-phenylalanine), a researcher can qualitatively determine if the reaction is complete. The product, this compound, will have a different retention factor (Rf) value than the starting D-phenylalanine.
| Stationary Phase | Mobile Phase (Solvent System) | Visualization Method | Application & Reference |
|---|---|---|---|
| Silica Gel G | n-Butanol : Acetic Acid : Water (3:1:1 v/v) | Ninhydrin spray | General separation of amino acids. Phenylalanine shows an Rf of ~0.62 on silica with this eluent. reachdevices.com |
| Cellulose | n-Butanol : Acetic Acid : Water (3:1:1 v/v) | Ninhydrin spray | Provides different selectivity compared to silica. Phenylalanine has an Rf of ~0.66 on cellulose. reachdevices.comyoutube.com |
| Silica Gel | n-Propanol : Water (70:30 v/v) | Ninhydrin spray (often after a primary spray reagent) | Used for the separation of various amino acids before detection with novel spray reagents. scirp.org |
| Silica Gel | n-Butanol : Water : Acetic Acid (60:25:15 v/v) | Ninhydrin spray | Used in a pressurized circular TLC system for rapid separation of amino acids, including phenylalanine. nih.gov |
Mechanistic Investigations of N Methanesulfonyl D Phenylalanine Interactions
Molecular Basis of Enzyme-Ligand Interactions and Inhibition Mechanisms
The inhibitory activity of N-Methanesulfonyl-D-phenylalanine and its analogs is rooted in their specific molecular interactions with target enzymes. These interactions often lead to the modulation of enzymatic activity, which is a cornerstone of their therapeutic potential.
D-phenylalanine, a structural component of this compound, has been investigated for its role as an inhibitor of enkephalinases. Enkephalinases are enzymes that degrade enkephalins, which are endogenous peptides with pain-relieving properties. nih.govpatsnap.com By inhibiting these enzymes, the levels and duration of action of enkephalins are increased, leading to analgesic effects. nih.govpatsnap.com
Studies have shown that D-phenylalanine can inhibit the degradation of enkephalins, which is expected to produce naloxone-reversible analgesia. nih.gov Some research suggests that D-phenylalanine acts as an inhibitor of carboxypeptidase A, an enzyme involved in the breakdown of endorphins and enkephalins, thereby prolonging their analgesic effects. itcpharmacy.com However, the precise molecular mechanism and the direct opiate receptor-mediated analgesia have been subjects of debate, with some studies in primates failing to demonstrate a statistically significant, naloxone-reversible analgesic effect for D-phenylalanine alone. nih.gov It has been proposed that species differences may account for these discrepancies, with potential inhibition of both enkephalin-degrading and enkephalin-processing enzymes by D-phenylalanine. nih.gov
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in insulin (B600854) and leptin signaling pathways, making it a significant target for the treatment of type 2 diabetes and obesity. researchgate.net Sulfonamide-containing phenylalanine derivatives have emerged as a promising class of PTP1B inhibitors. researchgate.netnih.gov
The design of these inhibitors often involves creating molecules that can interact with specific residues within the active site of PTP1B. For instance, potent nonpeptidic benzimidazole (B57391) sulfonamide inhibitors have been developed. X-ray crystallography has revealed that these sulfonamides can form a bidentate hydrogen bond with the Asp48 residue in the enzyme's active site. nih.gov Interestingly, an unexpected intramolecular pi-stacking interaction between the aryl group of the sulfonamide and the benzimidazole was also observed. nih.gov The interaction with Asp48 and other residues like Gln262 is a recurring theme in the binding of various benzimidazole derivatives to PTP1B. researchgate.net
The interaction between a ligand like this compound and its target enzyme is a dynamic process that often involves conformational changes in the protein. nih.govelifesciences.org Upon binding, the ligand can induce shifts in the enzyme's structure, influencing its catalytic activity. nih.govnih.gov
For example, in the case of PTP1B inhibitors, the binding of sulfonamide derivatives is designed to interact with key amino acid residues in the active site. researchgate.netnih.gov The binding of L-phenylalanine to the calcium-sensing receptor has been shown to occur in a pocket adjacent to a calcium-binding site, enhancing the receptor's response to calcium through heterotropic cooperativity. nih.gov This illustrates how ligand binding can allosterically modulate receptor function.
Ligand-induced conformational changes are a common mechanism for regulating protein function. nih.gov The binding of a ligand can stabilize a particular conformational state of the enzyme, shifting the equilibrium and altering its activity. elifesciences.org This principle is fundamental to understanding how this compound and related compounds exert their effects.
Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a compound relates to its biological activity. nih.govresearchgate.net By systematically modifying the structure of a lead compound, researchers can identify the key functional groups and structural features responsible for its inhibitory potency and selectivity. core.ac.uk
For sulfonamide derivatives, SAR studies have provided valuable insights into their enzyme inhibitory activity. For instance, in the case of carbonic anhydrase inhibitors, the inhibitory power of small aromatic sulfonamides is largely derived from the interaction of hydrogen bond acceptors at the para or meta positions with hydrophilic residues of the enzyme. nih.gov The mode of binding of heterocyclic rings can also vary, influencing inhibitor potency. nih.gov
In the context of PTP1B inhibitors, SAR studies have guided the optimization of sulfonamide phenylalanine derivatives. nih.gov The introduction of specific substituents, such as an ortho substitution on the aryl ring attached to an (S)-isothiazolidinone (IZD) phosphotyrosine mimetic, has led to the development of low nanomolar inhibitors of PTP1B. nih.gov Similarly, SAR studies of nucleoside derivatives bearing a sulfonamide scaffold have identified potent and selective PRMT5 inhibitors. nih.gov These studies are critical for refining the design of inhibitors with improved efficacy and selectivity. chemrxiv.org
Role as Building Blocks in Bioactive Compound Research
This compound and its structural motifs serve as valuable building blocks in the design and synthesis of more complex bioactive compounds, particularly peptidomimetics and enzyme inhibitors.
Peptidomimetics are small molecules designed to mimic the structure and function of peptides but with improved pharmacological properties, such as enhanced metabolic stability and bioavailability. longdom.orgresearchgate.net The design of peptidomimetics often involves modifying the peptide backbone or replacing certain amino acid residues with non-peptidic moieties. core.ac.ukupc.edu
N-acyl-D-phenylalanine derivatives are useful in this context. The D-amino acid configuration can confer resistance to proteolytic degradation. The N-acyl group, such as a methanesulfonyl group, can introduce specific interactions with the target enzyme and modify the physicochemical properties of the molecule.
Key design principles for peptidomimetics and enzyme inhibitors using such building blocks include:
Conformational Constraint: Introducing conformational rigidity into the molecule can pre-organize it into the bioactive conformation, leading to higher affinity for the target. core.ac.uknih.gov This can be achieved through cyclization or the incorporation of constrained amino acids. core.ac.uk
Isosteric Replacement: Replacing labile peptide bonds with more stable isosteres can enhance metabolic stability. researchgate.net
Pharmacophore Mimicry: The design focuses on mimicking the key pharmacophoric elements of the natural peptide ligand, which are the specific groups responsible for biological activity. nih.gov The three-dimensional arrangement of these groups is critical. nih.gov
Scaffold-Based Design: A central scaffold can be used to position the necessary functional groups in the correct orientation to interact with the target protein. core.ac.ukresearchgate.net
The following table summarizes the key design strategies and their rationales:
| Design Strategy | Rationale |
| Incorporation of D-amino acids | Increases resistance to degradation by proteases. nih.gov |
| N-acylation (e.g., methanesulfonyl) | Modifies solubility, lipophilicity, and hydrogen bonding capacity; can introduce specific interactions with the enzyme's binding pocket. |
| Conformational Constraint | Reduces the entropic penalty of binding, potentially increasing affinity and selectivity. core.ac.uk |
| Isosteric Replacement of Peptide Bonds | Improves metabolic stability and oral bioavailability. researchgate.net |
| Pharmacophore-based design | Ensures that the essential interactions for biological activity are maintained in the mimetic. nih.gov |
By applying these principles, this compound and related structures can be effectively utilized to develop novel and potent enzyme inhibitors and other bioactive compounds. nih.gov
Exploration in Quorum Sensing Inhibition Mechanisms
Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates gene expression in response to population density. This mechanism is crucial for biofilm formation and the production of virulence factors in many pathogenic bacteria, such as Pseudomonas aeruginosa. The inhibition of QS is a promising strategy to combat bacterial infections without exerting selective pressure that leads to antibiotic resistance.
Recent studies have investigated the potential of phenylalanine derivatives as QS inhibitors. nih.gov For instance, novel phenylalanine derivatives bearing a hydroxamic acid moiety have been designed and synthesized, showing good QS inhibitory properties. nih.gov Although direct studies on this compound are not extensively detailed in the provided results, the activity of similar organosulfur compounds and phenylalanine derivatives suggests a potential mechanism. These compounds can interfere with the QS signaling pathway, potentially by competing with the natural autoinducers for binding to their cognate receptors, such as LasR in P. aeruginosa. nih.gov This interference can lead to the downregulation of QS-controlled genes, thereby inhibiting biofilm formation and the production of virulence factors. nih.gov The investigation of S-phenyl-L-cysteine sulfoxide, a structurally related compound, demonstrated QS inhibition in both E. coli and P. aeruginosa reporter systems, highlighting the potential of sulfur-containing amino acid derivatives in this area. plos.org
Table 1: Quorum Sensing Inhibition by Phenylalanine Derivatives
| Compound/System | Target Organism/System | Observed Effect | Reference |
|---|---|---|---|
| Phenylalanine derivatives with hydroxamic acid | Chromobacterium violaceum, Pseudomonas aeruginosa | Inhibition of violacein (B1683560) production, anti-biofilm activity | nih.gov |
| S-phenyl-L-cysteine sulfoxide | E. coli and P. aeruginosa reporter strains | Inhibition of quorum sensing response | plos.org |
Investigating HIV-1 Capsid Protein Interaction Modalities
The Human Immunodeficiency Virus type 1 (HIV-1) capsid (CA) protein is a critical component of the virus, playing essential roles in both the early and late stages of the viral life cycle. nih.gov It is considered a key, clinically unexploited therapeutic target. Small molecules that bind to the CA protein can disrupt its function, thereby inhibiting viral replication.
Research into phenylalanine derivatives has identified potent HIV-1 capsid inhibitors. nih.gov While direct binding studies of this compound with the HIV-1 CA protein are not specified, the exploration of similar compounds provides valuable insights. For example, a series of 1,2,3-triazole-containing phenylalanine derivatives were synthesized and shown to interact with the HIV-1 CA protein, irrespective of its oligomeric state (monomer or hexamer). nih.gov The lead compound in this class, PF-74, binds to a pocket at the interface of CA subunits, a site also known to interact with host factors. nih.gov This binding can either stabilize the capsid in the early stages or distort the capsid lattice during the late stages of replication. nih.gov Molecular docking studies of a potent derivative, 13m, revealed interactions with key amino acid residues in the CA protein, including ASN57, ALA64, MET66, and LYS70, through hydrogen bonding and hydrophobic interactions. nih.gov This suggests that this compound, with its sulfonyl group, could potentially form distinct interactions within this binding pocket, warranting further investigation.
Interaction with Transporter Proteins (e.g., SLC6A19) for Mechanistic Insights in Biological Systems
The solute carrier family 6 member 19 (SLC6A19), also known as B⁰AT1, is a sodium-dependent neutral amino acid transporter responsible for the absorption of neutral amino acids, including phenylalanine, in the small intestine and their reabsorption in the kidneys. nih.govnih.gov Understanding the interaction of this compound with such transporters is crucial for elucidating its pharmacokinetic and pharmacodynamic properties.
SLC6A19 transports a broad range of neutral amino acids, with varying affinities. nih.gov For phenylalanine, the Michaelis constant (Km) is approximately 4 mM. nih.gov The transporter's function is complex, often requiring association with other proteins like ACE2 or collectrin for efficient membrane trafficking. nih.govfrontiersin.org Loss-of-function mutations in SLC6A19 lead to Hartnup disorder, characterized by the impaired absorption of neutral amino acids. jci.org
Inhibition of SLC6A19 is being explored as a therapeutic strategy for metabolic disorders like phenylketonuria (PKU), where lowering plasma phenylalanine levels is the primary goal. frontiersin.orgresearchgate.net A small molecule inhibitor of SLC6A19 has been shown to increase urinary excretion of neutral amino acids and lower plasma phenylalanine in a mouse model of PKU. jci.org Given its structural similarity to phenylalanine, this compound could potentially interact with SLC6A19 as either a substrate or an inhibitor. The N-methanesulfonyl group would likely influence its binding affinity and transport kinetics compared to unmodified D-phenylalanine. Further studies are needed to characterize this specific interaction and its physiological consequences.
Table 2: Characteristics of the SLC6A19 Transporter
| Feature | Description | Reference |
|---|---|---|
| Name | Solute Carrier Family 6 Member 19 (SLC6A19), B⁰AT1 | nih.gov |
| Function | Na⁺-dependent transport of neutral amino acids | nih.gov |
| Substrates | Leucine, isoleucine, valine, methionine, phenylalanine, tryptophan, etc. | nih.gov |
| Km for Phenylalanine | ~4 mM | nih.gov |
| Associated Disease | Hartnup disorder (due to loss-of-function mutations) | jci.org |
| Therapeutic Potential | Target for treating phenylketonuria (PKU) | frontiersin.orgresearchgate.net |
Biocatalytic Applications and Enzyme Specificity Studies
The synthesis of enantiomerically pure D-amino acids like D-phenylalanine and its derivatives is of significant interest for the pharmaceutical industry. nih.gov Biocatalytic methods employing specific enzymes offer a green and efficient alternative to chemical synthesis.
D-Carbamoylase Activity and Substrate Specificity with N-Carbamoyl-D-phenylalanine
D-carbamoylases (N-carbamoyl-D-amino acid amidohydrolases) are enzymes that catalyze the hydrolysis of N-carbamoyl-D-amino acids to the corresponding D-amino acids. nih.govdrugbank.com This reaction is a key step in the "hydantoinase process," a two-step enzymatic method for producing D-amino acids. nih.gov
Studies on D-carbamoylase from Pseudomonas have shown that the enzyme exhibits broad substrate specificity, with higher activity towards bulky aromatic and aliphatic N-carbamoyl-D-amino acids, including N-carbamoyl-D-phenylalanine. nih.gov This makes the enzyme particularly suitable for the production of valuable D-amino acids. The enzyme is highly stereospecific, showing strong activity for N-carbamoyl-D-amino acids but not their L-enantiomers. nih.gov Molecular docking and dynamics simulations have provided insights into the substrate-binding pocket, identifying key residues like Arg176 and Asn173 that form hydrogen bonds with the substrate. nih.gov While this compound is not a direct substrate for D-carbamoylase, the understanding of this enzyme's specificity for N-acylated D-phenylalanine derivatives is crucial for designing biocatalytic routes for related compounds.
Phenylalanine Dehydrogenase Applications in Chiral Synthesis
Phenylalanine dehydrogenase (PDH) is an enzyme that catalyzes the reversible oxidative deamination of L-phenylalanine to phenylpyruvate and ammonia (B1221849), using NAD⁺ as a cofactor. ntnu.no In the reverse direction, it can be used for the reductive amination of phenylpyruvate and its analogs to produce L-phenylalanine and its derivatives.
For the synthesis of D-amino acids, PDH can be used in a deracemization process. A racemic mixture of an amino acid can be treated with PDH, which selectively oxidizes the L-enantiomer, leaving the D-enantiomer behind. ntnu.no The produced oxoacid can then be separated. This approach is dependent on the substrate specificity of the enzyme. Wild-type PDH has a limited substrate range, but protein engineering efforts have been directed at expanding its specificity to include non-natural amino acids. ntnu.no While PDH is primarily used for L-amino acid synthesis, its high stereoselectivity makes it a valuable tool in enzymatic cascades for the production of D-amino acids. researchgate.net
Strategies for Enzyme Evolution and Modification for Enhanced Synthetic Applications
The limitations of wild-type enzymes, such as narrow substrate scope, low activity, and poor stability, often hinder their industrial application. Enzyme evolution and modification techniques are powerful tools to overcome these limitations and tailor biocatalysts for specific synthetic purposes. nih.gov
Directed evolution, which involves iterative rounds of mutagenesis and screening, has been successfully applied to various enzymes involved in D-phenylalanine synthesis. For instance, phenylalanine ammonia lyases (PALs) have been engineered to enhance the synthesis of D-phenylalanine derivatives from cinnamic acids. nih.gov A high-throughput screening method was developed to identify PAL variants with increased selectivity for the formation of D-phenylalanines. nih.gov
Rational design, guided by structural and mechanistic information, is another key strategy. For N-carbamoyl hydrolases (D-carbamoylases), a deep learning-based rational design software was developed to predict mutations that would enhance enzymatic activity and thermal stability. nih.gov This led to the creation of a triple-point mutant with significantly increased activity and stability. nih.gov For D-acylases, structural characterization has identified mobile domains crucial for substrate specificity, opening new avenues for structure-based protein engineering. nih.gov These advanced strategies in enzyme engineering are pivotal for developing efficient biocatalytic processes for the synthesis of complex molecules like this compound.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N-Carbamoyl-D-phenylalanine |
| Phenylalanine |
| D-phenylalanine |
| L-phenylalanine |
| N-carbamoyl-D-tryptophan |
| N-carbamoyl-D-valine |
| N-carbamoyl-D-leucine |
| N-carbamoyl-D-alanine |
| S-phenyl-L-cysteine sulfoxide |
| 1,2,3-triazole-containing phenylalanine derivatives |
| PF-74 |
| Cinnamic acids |
| Phenylpyruvate |
| Leucine |
| Isoleucine |
| Valine |
| Methionine |
| Tryptophan |
| Threonine |
| Histidine |
| Glycine |
| N-isovaleroylglycine |
| N-acetylglutamate |
| Anandamide (N-arachidonoylethanolamine) |
| N-(17-hydroxylinolenoyl)-L-glutamine (volicitin) |
| Oleamide |
| D-p-hydroxyphenylglycine (D-HPG) |
| N-acetyl-D-Met-Gly |
| N-acetyl-D-Met-OMe |
| D-methionine |
| D-aminobutyric acid |
| Styrene |
| (R)-1-phenyl-1,2-diol |
| (S)-1-phenyl-1,2-diol |
| 2-phenylglycinol |
| Phenylethanolamine |
| 2-hydroxy-acetophenone |
| (S)- or (R)-2-hydroxy-2-phenylacetaldehyde |
| meso-2,6-diamino-pimelic acid (DAP) |
| L-2-amino-6-oxopimelic acid (AOP) |
| p-nitrocinnamic acid |
| D-3-Trifluoromethylphenylalanine |
| (R)-PFI-2 |
| D-4-Methylphenylalanine |
| D-Biarylalanines |
| Nateglinide |
| PPACK (d-phenylalanyl-l-prolyl-l-arginine chloromethyl ketone) |
| 2-ethynylaniline |
| Indole |
| Glutamine |
| Tyrosine |
| Serotonin |
| Dopamine |
| Norepinephrine |
| (3-[2-(3,4-dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]-1-(2-fluorophenyl)urea) |
| (3-(4-fluorophenyl)-2-[(3-methylquinoxalin-2-yl)methylsulfanyl]quinazolin-4-one) |
Based on a comprehensive search of available scientific literature, there is no research data or published studies concerning the use of This compound in the context of "Immunochemical Termination of Self-Tolerance with Unnatural Amino Acids."
The significant body of research in this specific field has instead focused on other unnatural amino acids, most notably p-nitrophenylalanine (pNO₂Phe) . Studies have demonstrated that the site-specific incorporation of pNO₂Phe into self-proteins can effectively break immune tolerance and induce a robust antibody response against the wild-type protein.
Due to the absence of information and data on this compound within this research area, it is not possible to generate the requested article with scientifically accurate and verifiable content.
If you would like to proceed with an article focusing on the well-documented role of p-nitrophenylalanine in the immunochemical termination of self-tolerance, which would align with the provided outline, please provide new instructions.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are employed to model the fundamental electronic characteristics of N-Methanesulfonyl-D-phenylalanine, which govern its geometry, stability, and chemical behavior.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is particularly effective for determining the optimized molecular geometry and exploring the potential energy landscape of a compound. For this compound, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles with high accuracy.
By mapping the energy landscape, researchers can identify the most stable conformations (energy minima) of the molecule. This analysis is crucial for understanding how the molecule exists and behaves under various conditions. The process involves systematically altering the molecule's geometry and calculating the corresponding energy, allowing for the identification of stable conformers and the energy barriers (transition states) between them. Studies on similar unnatural amino acids have demonstrated that DFT functionals like ωB97XD, when paired with an appropriate basis set such as 6-311++G**, can provide excellent predictions of molecular structures and energies.
Table 1: Illustrative Optimized Geometric Parameters for this compound Calculated by DFT This table presents representative data that would be obtained from a DFT calculation. Specific experimental or calculated values for this exact molecule are not available in the cited literature.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | S-N | ~1.65 Å |
| Bond Length | C=O (carboxyl) | ~1.22 Å |
| Bond Angle | O-S-O | ~120° |
| Bond Angle | N-Cα-C | ~110° |
| Dihedral Angle | Cβ-Cα-N-S | Variable (defines conformation) |
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are critical for predicting a molecule's reactive behavior.
The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic or electron-donating character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or electron-accepting character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. For this compound, FMO analysis would reveal the specific atoms or functional groups that are the primary sites for electron donation and acceptance.
Table 2: Representative Frontier Molecular Orbital Data for an N-Sulfonylated Amino Acid This table illustrates the type of data generated from an FMO analysis. The values are representative and not specific to this compound.
| Orbital | Energy (eV) | Primary Lobe Localization |
|---|---|---|
| LUMO | -0.5 | Phenyl ring, Sulfonyl group |
| HOMO | -8.2 | Carboxyl group, Phenyl ring |
| HOMO-LUMO Gap | 7.7 eV |
Molecular Electrostatic Potential (MEP) analysis creates a 3D map of the electrostatic potential on the molecule's surface. This map is invaluable for predicting how the molecule will interact with other chemical species. Red-colored regions on an MEP map indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue-colored regions represent positive potential (electron-poor), which are sites for nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxyl and sulfonyl groups, and positive potential near the amine hydrogen, guiding the understanding of its intermolecular interactions.
Table 3: Illustrative NBO and MEP Analysis Findings This table summarizes potential findings from NBO and MEP analyses for a molecule like this compound, based on general chemical principles.
| Analysis Type | Finding | Interpretation |
|---|---|---|
| NBO | Strong n → σ* interaction between carboxyl oxygen lone pair and an adjacent N-H anti-bonding orbital. | Indicates potential for intramolecular hydrogen bonding, contributing to conformational stability. |
| MEP | V_min (Minimum Potential) | Located near sulfonyl and carboxyl oxygen atoms; indicates primary sites for hydrogen bond donation. |
| MEP | V_max (Maximum Potential) | Located near the N-H proton; indicates primary site for hydrogen bond acceptance. |
Molecular Docking and Dynamics Simulations
To understand how this compound might function in a biological context, computational techniques like molecular docking and molecular dynamics simulations are used to study its interactions with proteins and other biomolecules.
Molecular docking is a computational method used to predict the preferred orientation and binding affinity of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. The process involves placing the ligand into the binding site of a protein and using a scoring function to calculate its binding energy. Lower binding energy values typically indicate a more stable and favorable interaction.
This analysis can predict the specific types of non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-protein complex. By docking this compound into the active site of a relevant enzyme or receptor, researchers could generate hypotheses about its potential biological targets and mechanism of action, identifying the key amino acid residues that form stabilizing contacts.
Table 4: Example of a Hypothetical Molecular Docking Result for this compound This table is a hypothetical representation of docking results against a generic protein kinase target. It serves as an example of the data produced in such a study.
| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Primary Interaction Types |
|---|---|---|---|
| Generic Kinase | -8.5 | Lys72, Asp184, Leu130 | Hydrogen bond, Salt bridge, Hydrophobic |
| Generic Protease | -7.2 | Gly193, Ser195, Phe41 | Hydrogen bond, Pi-Alkyl |
While molecular docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations calculate the trajectory of atoms and molecules by applying the laws of classical mechanics, providing detailed information on the conformational changes and stability of the ligand-protein complex in a simulated physiological environment.
An MD simulation of this compound bound to a protein would reveal the flexibility of the ligand in the binding pocket and the stability of the interactions predicted by docking. Key metrics, such as the Root Mean Square Deviation (RMSD) of the ligand's position over time, can quantify the stability of the binding pose. Furthermore, MD simulations can track the persistence of hydrogen bonds and other interactions throughout the simulation, providing a more accurate assessment of the binding mode's stability.
Table 5: Illustrative Output from a Molecular Dynamics Simulation This table shows representative data from an MD simulation of a ligand-protein complex to illustrate the analysis of interaction stability.
| Metric | Value | Interpretation |
|---|---|---|
| Ligand RMSD (average) | 1.8 Å | Indicates the ligand remains stably bound in the active site without major conformational shifts. |
| Protein RMSD (average) | 2.5 Å | Shows the overall protein structure remains stable during the simulation. |
| Persistent H-Bonds | Ligand(NH)···Asp184(O) | A key hydrogen bond is maintained over 90% of the simulation time, signifying its importance for binding. |
In Silico Design and Virtual Screening of this compound Analogs
The in silico design and virtual screening of analogs of this compound represent a crucial and efficient first step in the exploration of their therapeutic potential. These computational techniques allow for the rational design of novel compounds and the high-throughput evaluation of their potential biological activities before their actual synthesis and in vitro testing, thereby saving significant time and resources.
Fragment-based drug design (FBDD) has emerged as a powerful strategy in drug discovery, complementing traditional high-throughput screening (HTS). nih.gov The core principle of FBDD involves screening libraries of small, low-complexity molecules, known as fragments, for weak binding to a biological target. nih.govyoutube.com These initial fragment hits, despite their low affinity, often exhibit highly efficient binding interactions and serve as excellent starting points for optimization into more potent, drug-like molecules. nih.gov
A key strategy within FBDD is the "deconstruction-reconstruction" approach. nih.gov In the context of this compound, this would involve computationally breaking down the molecule into its fundamental chemical fragments. For instance, the N-methanesulfonyl group, the D-phenylalanine core, and the phenyl ring could be considered distinct fragments.
These fragments can then be used to build a virtual library. The "scaffold decorator" model is one such approach where a core scaffold, like the D-phenylalanine, can be computationally modified with various chemical groups to explore a vast chemical space. nih.gov For example, the methanesulfonyl group could be replaced with other sulfonyl or acyl groups, and the phenyl ring could be substituted at various positions to probe for new interactions within a target's binding site.
A hypothetical fragment library derived from the deconstruction of this compound and related structures is presented below.
| Fragment ID | Fragment Structure | Parent Moiety | Potential for Modification |
| F01 | Methanesulfonyl | N-acyl group | Exploration of different alkyl and aryl sulfonyl groups |
| F02 | D-phenylalanine | Amino acid core | Introduction of non-natural amino acids |
| F03 | Phenyl | Side chain | Substitution with various functional groups (e.g., halogens, hydroxyls) |
The process of FBDD often involves an iterative cycle of screening, hit identification, and fragment evolution. Computational methods can significantly accelerate the evolution of weakly binding fragments into more potent leads by predicting the binding affinities of designed molecules. vu.nl This "anchor and grow" strategy allows for the stepwise optimization of a fragment, ensuring that each new chemical addition contributes favorably to the binding affinity. youtube.com
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov This method can be broadly categorized into ligand-based and structure-based virtual screening.
In the context of this compound analogs, a structure-based virtual screening approach could be employed if the three-dimensional structure of a potential biological target is known. Docking algorithms, such as AutoDock which utilizes a Lamarckian genetic algorithm, can predict the conformation and binding affinity of a ligand within the active site of a target protein. hkbpublications.com For instance, a computational protocol like HierDock has been successfully used to predict the binding energies of phenylalanine analogues to phenylalanyl-tRNA synthetase. nih.gov This suggests that similar protocols could be applied to screen for analogs of this compound against various targets.
A hypothetical virtual screening campaign for this compound analogs against a putative kinase target is outlined in the table below.
| Analog ID | Modification from Parent Compound | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
| NMSP-001 | Parent (this compound) | -7.5 | Hydrogen bond with catalytic lysine |
| NMSP-002 | p-fluoro substitution on phenyl ring | -8.2 | Enhanced hydrophobic interactions |
| NMSP-003 | Replacement of methanesulfonyl with ethanesulfonyl | -7.8 | Similar binding mode to parent |
| NMSP-004 | Replacement of D-phenylalanine with D-tyrosine | -8.5 | Additional hydrogen bond from hydroxyl group |
The results from such virtual screening campaigns can be used to prioritize a smaller, more manageable number of compounds for synthesis and experimental testing. nih.govnih.gov Furthermore, in silico methods can also be used to predict the ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of the designed analogs, providing an early assessment of their drug-likeness. nih.gov This integrated computational approach, combining virtual screening with ADME/T profiling, is instrumental in designing novel compounds with a higher probability of success in the drug development pipeline. nih.gov
Q & A
Q. How can researchers address discrepancies in reported melting points (e.g., 145–152°C) for this compound?
- Resolution : Recrystallize from ethanol/water (1:1 v/v) and use differential scanning calorimetry (DSC) at 5°C/min heating rate. Impurities from incomplete sulfonylation (e.g., residual D-phenylalanine) lower observed melting points .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
